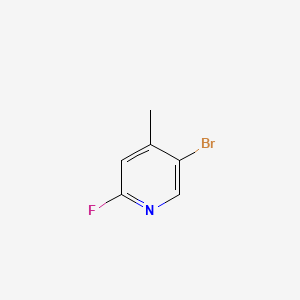

5-Bromo-2-fluoro-4-methylpyridine

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of compounds that serve as essential building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. nih.govnih.gov The carbon-halogen bond within these structures provides a reactive site for further chemical modifications, enabling the construction of more complex molecular architectures. nih.gov

The synthesis of specific halopyridine isomers can be challenging. nih.gov Electron-deficient aromatic systems like pyridine are generally less reactive towards electrophilic aromatic substitution, often requiring harsh reaction conditions. nih.gov Consequently, developing methods for the regioselective halogenation of pyridines is a significant area of research in synthetic chemistry. nih.govnih.gov Strategies often involve multi-step processes, such as the conversion of pyridines to pyridine N-oxides to facilitate halogenation at specific positions. acs.org

5-Bromo-2-fluoro-4-methylpyridine is a prime example of a di-halogenated pyridine derivative where the distinct reactivity of the two halogen atoms can be exploited. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the 5-position is well-suited for metal-catalyzed coupling reactions, such as those involving palladium or copper catalysts. ossila.com This differential reactivity makes it a highly valuable and versatile scaffold in synthetic chemistry. ossila.com

Significance in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

The utility of this compound lies in its role as a key intermediate for constructing more elaborate molecules. innospk.comchemicalbook.com The presence of the methyl group at the 4-position, combined with the halogen atoms at the 2- and 5-positions, offers a unique pattern for molecular modification and diversification in drug discovery and agrochemical development. innospk.comnih.gov

In medicinal chemistry, intermediates like this compound are crucial for the synthesis of active pharmaceutical ingredients (APIs). innospk.com Its structure can be incorporated into drug candidates to modulate their biological activity and properties. For instance, halogenated pyridines are integral components of various bioactive compounds. nih.gov The ability to selectively react the bromo and fluoro substituents allows chemists to introduce different functional groups in a controlled manner, which is a fundamental aspect of structure-activity relationship (SAR) studies aimed at optimizing drug efficacy. nih.gov

Beyond pharmaceuticals, this compound is also applied in the development of modern agrochemicals, where its structural attributes contribute to the effectiveness of pesticides and herbicides. innospk.com A patented method for its preparation starts from 2-amino-4-picoline, which undergoes bromination followed by a diazotization-fluorination reaction (a variation of the Schiemann reaction) to yield the final product. google.com This highlights its importance as a target molecule that warrants dedicated synthetic strategies.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFODFMZCBQUYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631078 | |

| Record name | 5-Bromo-2-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864830-16-0 | |

| Record name | 5-Bromo-2-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Fluoro 4 Methylpyridine and Its Precursors

De Novo Pyridine (B92270) Ring Synthesis Approaches

De novo synthesis, the construction of the pyridine ring from non-cyclic precursors, represents a fundamental approach in heterocyclic chemistry. chemicalbook.com Classic methods such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester, are powerful for creating highly substituted dihydropyridines that can be subsequently oxidized to pyridines. heteroletters.orggoogle.com Other notable methods include the Bohlmann-Rahtz and Guareschi-Thorpe syntheses. chemicalbook.com

However, for a specific and relatively simple substitution pattern as seen in 5-bromo-2-fluoro-4-methylpyridine, de novo strategies are less commonly employed in published literature. These methods are often more suited for accessing complex, polysubstituted pyridines where functional group interconversion on a pre-formed ring is less efficient. nih.gov The synthesis of the target compound typically begins with a pre-existing 4-methylpyridine or 2-amino-4-methylpyridine (B118599) core, upon which the required bromo and fluoro substituents are installed through functional group interconversion.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is the predominant strategy for synthesizing this compound. This approach leverages commercially available and structurally simpler pyridine precursors, introducing the necessary halogen substituents in a stepwise manner.

Amination-Bromination-Fluorination Sequences

A highly effective and documented pathway to this compound begins with 2-amino-4-methylpyridine. This sequence involves the strategic introduction of a bromine atom, followed by the conversion of the directing amino group into the target fluorine atom.

The final fluorination step in this sequence is achieved by converting the amino group of the 5-bromo-2-amino-4-methylpyridine intermediate into a fluorine atom. This is classically performed via the Balz-Schiemann reaction, which involves the formation of a diazonium salt followed by thermal decomposition. google.com A common procedure involves diazotization of the aminopyridine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a fluoride (B91410) source like anhydrous hydrogen fluoride (HF). google.com The intermediate diazonium salt readily decomposes upon warming, releasing nitrogen gas and installing the fluorine atom onto the pyridine ring. google.com This method has been successfully applied to the synthesis of this compound, achieving high yields. google.com

Reaction Scheme: Diazotization-Based Fluorination

2-amino-5-bromo-4-methylpyridine (B189383) to this compound using Sodium Nitrite and Hydrogen Fluoride." src="https://i.imgur.com/EXAMPLE.png" width="600"/>

Interactive Data Table: Diazotization-Based Fluorination of 2-Amino-5-bromo-4-methylpyridine

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-5-bromo-4-methylpyridine | Sodium Nitrite (NaNO₂), Hydrogen Fluoride (HF) | Anhydrous Hydrogen Fluoride | -78 °C to 70 °C | This compound | 84.5% | google.com |

The first key step in this sequence is the regioselective bromination of 2-amino-4-methylpyridine. The amino group at the 2-position is a strong activating group and directs electrophilic substitution primarily to the 5-position of the pyridine ring. This transformation can be carried out effectively using a mixture of sodium bromide and sodium bromate (B103136) in an acidic aqueous solution or acetonitrile. google.com This method provides the key intermediate, 2-amino-5-bromo-4-methylpyridine, in excellent yield. google.com

Reaction Scheme: Bromination of 2-Amino-4-methylpyridine

Interactive Data Table: Bromination of 2-Amino-4-methylpyridine

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-4-methylpyridine | Sodium Bromide (NaBr), Sodium Bromate (NaBrO₃), Sulfuric Acid (H₂SO₄) | Acetonitrile / Water | Ice bath to room temperature | 2-Amino-5-bromo-4-methylpyridine | 93.0% | google.com |

Halogen Exchange Reactions

An alternative FGI strategy involves the synthesis of a chloro-substituted pyridine precursor followed by a halogen exchange (Halex) reaction to introduce the fluorine atom. This approach is widely used in the synthesis of fluoroaromatic compounds.

This pathway requires the precursor 5-bromo-2-chloro-4-methylpyridine (B1272741). The synthesis of this intermediate can be achieved from 2-amino-5-bromo-4-methylpyridine (prepared as described in 2.2.1.2) via a Sandmeyer reaction. nih.gov The Sandmeyer reaction converts the amino group into a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst. nih.gov

Once the 5-bromo-2-chloro-4-methylpyridine precursor is obtained, the fluorine atom can be introduced via a nucleophilic aromatic substitution known as the Halex reaction. This reaction involves heating the chloropyridine with a source of fluoride ions, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent. The efficiency of the reaction can be enhanced by the use of a phase-transfer catalyst. While this specific transformation for 5-bromo-2-chloro-4-methylpyridine is not extensively detailed in readily available literature, the Halex reaction is a well-established and powerful method for the fluorination of activated chloropyridines.

Methyl Group Derivatization

The methyl group at the 4-position of the pyridine ring serves as a versatile handle for further functionalization. Derivatization of this group can lead to a range of valuable intermediates.

The oxidation of the methyl group on the pyridine ring to a formyl or carboxylic acid group is a fundamental transformation in the synthesis of pyridine derivatives. This conversion allows for the introduction of a variety of functional groups and the construction of more complex molecules. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired product and the presence of other functional groups on the pyridine ring.

For instance, the oxidation of methylpyridines to their corresponding pyridine carboxylic acids can be achieved using oxidizing agents like potassium permanganate or through catalytic processes. google.combme.hu The reaction conditions, such as temperature and the presence of catalysts, can influence the efficiency and selectivity of the oxidation. rsc.org In some cases, the methyl group can be oxidized to the corresponding carboxyl function by the action of a halogen oxidizing agent in the presence of water and under the influence of actinic radiation. google.com

A general scheme for the oxidation of a methylpyridine to a pyridine carboxylic acid is presented below:

General Reaction Scheme for Methylpyridine Oxidation

| Reactant | Reagent | Product |

|---|

The resulting pyridine carboxylic acids are valuable intermediates that can be used in a variety of subsequent reactions, including esterification and amidation, to produce a diverse range of compounds. google.com

The halogenation of the methyl group on the pyridine ring provides a reactive intermediate that can be readily converted into other functional groups. This transformation is typically achieved through radical halogenation, often initiated by UV light or a radical initiator. The reactivity of the methyl group towards halogenation can be influenced by the electronic properties of the pyridine ring. youtube.com

Side-chain fluorination of 3-methylpyridine, for example, can be carried out by reaction with hydrogen fluoride and chlorine in the liquid phase at elevated temperatures and super-atmospheric pressure. google.com This process can yield products such as 3-trifluoromethylpyridine, 3-chlorodifluoro-pyridine, and 3-difluoromethylpyridine. google.com The in-situ generation of an alkyl iodide from a methyl azaarene can be achieved in the presence of DMSO, which then undergoes Kornblum oxidation. researchgate.net

The resulting halomethylpyridines are versatile building blocks in organic synthesis. The halogen atom can be displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functionalities.

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridine derivatives. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity. acs.orgbaranlab.org

For pyridine, a DMG is generally required to facilitate ortho-lithiation and to prevent nucleophilic attack of the organolithium reagent on the pyridine ring. uwindsor.ca Common DMGs for pyridines include amides, carbamates, and methoxy (B1213986) groups. uwindsor.ca The choice of the organolithium base and reaction conditions, such as solvent and temperature, are crucial for the success of the reaction. baranlab.org The use of superbases, such as mixed alkyllithium-lithium aminoalkoxide aggregates, can offer excellent regio- and chemoselectivity in the deprotonative lithiation of pyridine derivatives. acs.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Precursors (e.g., 5-Bromo-2-methylpyridin-3-amine)

Palladium-catalyzed cross-coupling reactions are among the most important and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. rsc.org In the context of synthesizing substituted pyridines, precursors such as 5-bromo-2-methylpyridin-3-amine are valuable building blocks. The bromine atom on the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of a wide array of substituents at the 5-position. semanticscholar.orgacs.org

The amino group at the 3-position can also be utilized for further functionalization or can influence the reactivity of the pyridine ring in the cross-coupling reaction. The development of efficient catalytic systems, often involving specific phosphine (B1218219) ligands, has been crucial for the successful application of these reactions to pyridine derivatives. nih.gov For instance, the Suzuki-Miyaura cross-coupling is a mainstay for forming carbon-carbon bonds, though it can sometimes be challenging with 2-substituted pyridines due to the instability and low reactivity of the corresponding pyridine-2-boronates. semanticscholar.org Replacing these boronates with pyridine-2-sulfinates can lead to a cross-coupling process with a broader scope. semanticscholar.org

Stereoselective Synthesis Considerations

The stereoselective synthesis of pyridine derivatives is of great importance, particularly in the development of chiral drugs and other bioactive molecules. mdpi.com Achieving high levels of stereocontrol in reactions involving the pyridine ring can be challenging due to its aromatic nature. However, several strategies have been developed to address this challenge.

One approach involves the dearomatization of the pyridine ring to generate a non-aromatic, chiral intermediate that can then undergo stereoselective functionalization. acs.orgresearchgate.net The dearomatized intermediate can then be re-aromatized to afford the desired substituted pyridine with high enantiomeric or diastereomeric purity. The use of chiral auxiliaries or catalysts can also be employed to induce stereoselectivity in reactions involving pyridine substrates. figshare.com For example, the nucleophilic addition of Grignard reagents to a chiral pyridinium salt derived from 4-methoxypyridine has been used for the stereoselective synthesis of pyridinones. figshare.com

Industrial Scale Synthesis Feasibility and Optimization

The feasibility of synthesizing this compound on an industrial scale depends on several factors, including the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the ease of purification of the final product. A patented method for the preparation of 5-bromo-2-fluoro-4-picoline (an alternative name for the target compound) involves a two-step process starting from 2-amino-4-picoline. google.com

Reactivity and Reaction Mechanisms of 5 Bromo 2 Fluoro 4 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic and heteroaromatic rings. In this process, a nucleophile displaces a leaving group on the aromatic ring. The reaction is particularly favored on electron-poor rings, and the presence of electron-withdrawing groups is crucial for activating the substrate towards nucleophilic attack. masterorganicchemistry.com

Regioselectivity and Electronic Effects of Substituents

The outcome of SNAr reactions on polysubstituted pyridines like 5-bromo-2-fluoro-4-methylpyridine is dictated by the electronic properties and positions of the substituents. The pyridine (B92270) nitrogen, being more electronegative than carbon, along with the electron-withdrawing fluorine and bromine atoms, decreases the electron density of the ring, making it susceptible to nucleophilic attack.

The fluorine atom at the C2 position and the bromine atom at the C5 position are both potential leaving groups. The general reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the highly electronegative fluorine atom is most effective at stabilizing the developing negative charge at the ipso-carbon. masterorganicchemistry.com

In this compound, the fluorine at the C2 position is significantly activated towards substitution by the ring nitrogen at the 1-position and the bromine at the 5-position. The methyl group at the C4 position is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack but can influence the regioselectivity. For SNAr reactions on this substrate, nucleophilic attack is overwhelmingly favored at the C2 position, leading to the displacement of the fluoride (B91410) ion. This is due to the strong activation provided by the adjacent ring nitrogen.

Reaction with Various Nucleophiles (e.g., oxygen, nitrogen, sulfur nucleophiles)

This compound readily reacts with a variety of nucleophiles, leading to the formation of a diverse range of substituted pyridines.

Oxygen Nucleophiles: Reactions with alkoxides, such as sodium methoxide (B1231860), or hydroxides proceed via SNAr to replace the C2-fluorine with a methoxy (B1213986) or hydroxy group, respectively. These reactions are typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. For instance, the reaction with sodium methoxide would yield 5-bromo-2-methoxy-4-methylpyridine.

Nitrogen Nucleophiles: Amines are common nucleophiles in SNAr reactions. masterorganicchemistry.com this compound can be readily converted to the corresponding 2-amino-substituted pyridines by treatment with primary or secondary amines. rsc.org The reaction conditions can often be tuned to favor substitution at the C2 position. For example, reacting this compound with morpholine (B109124) would be expected to yield 4-(5-bromo-4-methylpyridin-2-yl)morpholine.

Sulfur Nucleophiles: Thiolates are potent nucleophiles and react efficiently with activated fluoroaromatics. The reaction of this compound with a thiol, in the presence of a base to generate the thiolate, would lead to the formation of a 2-thioether-substituted pyridine. These sulfur-containing compounds are valuable intermediates in organic synthesis. acs.org

Table 1: Examples of SNAr Reactions with this compound

| Nucleophile | Reagent Example | Expected Product |

| Oxygen | Sodium methoxide (NaOCH₃) | 5-Bromo-2-methoxy-4-methylpyridine |

| Nitrogen | Morpholine | 4-(5-Bromo-4-methylpyridin-2-yl)morpholine |

| Sulfur | Sodium thiophenoxide (NaSPh) | 5-Bromo-4-methyl-2-(phenylthio)pyridine |

Concerted vs. Stepwise Mechanisms in SNAr

For many years, the SNAr mechanism was exclusively described as a two-step process involving the formation of a discrete Meisenheimer intermediate. springernature.com However, recent experimental and computational studies have provided compelling evidence that many SNAr reactions, particularly those involving heterocyclic substrates, proceed through a concerted mechanism. springernature.comnih.gov

In a stepwise mechanism , the nucleophile adds to the aromatic ring to form a resonance-stabilized carbanion (the Meisenheimer complex), which is a true intermediate. In a subsequent, typically fast step, the leaving group is expelled to restore aromaticity. This mechanism is favored in systems with strong electron-withdrawing groups that can effectively stabilize the negative charge of the intermediate. nih.govresearchgate.net

In a concerted (cSNAr) mechanism , the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable intermediate. springernature.comnih.gov Computational studies and kinetic isotope effect (KIE) measurements have shown that for many substrates, including 2-halopyridines, the concerted pathway is the operative one. stackexchange.com This is often the case when the leaving group is good (like fluoride) and the aromatic ring is not extremely electron-deficient. stackexchange.com Given that this compound is a substituted 2-fluoropyridine (B1216828), it is highly probable that its SNAr reactions proceed via a concerted mechanism, especially with good nucleophiles. springernature.comstackexchange.com

Cross-Coupling Reactions

The bromine atom at the C5 position of this compound provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions, which are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling (e.g., using bromopyridine precursors)

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The 5-bromo substituent of this compound is an excellent electrophilic partner for this reaction.

This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination of the final product, regenerating the Pd(0) catalyst. libretexts.org

Table 2: Representative Suzuki-Miyaura Coupling of a Bromopyridine

| Arylboronic Acid | Catalyst System | Product |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Fluoro-4-methyl-5-phenylpyridine |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 2-Fluoro-5-(4-methoxyphenyl)-4-methylpyridine |

| Thiophene-3-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-(Thiophen-3-yl)-2-fluoro-4-methylpyridine |

Other Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig amination)

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in other important palladium-catalyzed transformations.

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an amine with the bromopyridine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. wikipedia.orgresearchgate.net This allows for the direct formation of a C-N bond at the 5-position, providing access to a variety of 5-amino-substituted pyridine derivatives. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org

Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), can also be employed to further functionalize the 5-position of the pyridine ring, highlighting the synthetic utility of this compound as a versatile building block.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgquora.com However, the substituents on this compound modify this inherent reactivity.

The directing effects of the substituents are crucial for predicting the outcome of EAS reactions. The methyl group at the C4 position is an activating, ortho-para directing group. libretexts.org Conversely, the fluorine at C2 and bromine at C5 are deactivating groups, which act as ortho-para directors due to resonance stabilization, although their strong inductive electron-withdrawal effect slows down the reaction. youtube.com

In the case of this compound, the pyridine nitrogen strongly deactivates the C2 and C6 positions. The remaining C3 position is the most likely site for electrophilic attack. The directing effects can be summarized as follows:

Nitrogen (at N1): Strongly deactivating, directs meta (to C3 and C5).

Fluorine (at C2): Deactivating, directs ortho, para (to C3 and C5).

Methyl (at C4): Activating, directs ortho, para (to C3 and C5).

Bromine (at C5): Deactivating, directs ortho, para (to C4 and C6).

Considering these combined influences, the C3 position is the most electron-rich and sterically accessible site for electrophiles. Attack at C3 is favored as it receives activating influence from the C4-methyl group and avoids the strong deactivating effect of the adjacent nitrogen atom experienced at the C2 and C6 positions. quora.com Reactions like nitration and sulfonation, if they proceed, are expected to yield the 3-substituted product, though harsh reaction conditions may be required. wikipedia.org

Metalation Reactions (e.g., Directed Ortho-Lithiation)

Metalation of pyridines is a powerful tool for functionalization, but the reaction pathway can be complex, often involving competition between deprotonation (lithiation) and other processes. znaturforsch.com For this compound, several outcomes are possible depending on the organometallic reagent and reaction conditions.

Directed Ortho-Metalation (DoM): The fluorine atom at the C2 position can act as a directed metalation group (DMG), guiding lithiation to the adjacent C3 position. Halogens are known to direct ortho-lithiation, and this process is often achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures to prevent side reactions. researchgate.net

Halogen-Metal Exchange: The C-Br bond at the C5 position is susceptible to halogen-metal exchange, a common reaction with organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). researchgate.netias.ac.in This exchange is typically very fast, often outcompeting deprotonation, and would generate a 2-fluoro-4-methyl-5-lithiopyridine intermediate. The rate of exchange generally follows the trend I > Br > Cl >> F. imperial.ac.uk

Lateral Metalation: The methyl group at C4 is a potential site for "benzylic-type" or lateral metalation. The resulting anion is stabilized by the aromatic ring. This pathway is known to compete with nucleophilic addition to the ring in simple methylpyridines. pearson.com

The choice of base is critical in determining the regioselectivity. Hindered bases such as LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are more likely to effect ortho-deprotonation at C3, whereas alkyllithiums like n-BuLi or t-BuLi may favor halogen-metal exchange at C5. researchgate.netresearchgate.netresearchgate.net

| Reagent | Likely Primary Reaction | Position of Metalation | Resulting Intermediate |

|---|---|---|---|

| LDA / LiTMP | Directed Ortho-Metalation | C3 | 5-Bromo-2-fluoro-4-methyl-3-lithiopyridine |

| n-BuLi / t-BuLi | Halogen-Metal Exchange | C5 | 2-Fluoro-4-methyl-5-lithiopyridine |

| Strong, hindered base (e.g., LDA at higher temp.) | Lateral Metalation | CH₂ of methyl group | (5-Bromo-2-fluoropyridin-4-yl)methyllithium |

Radical Reactions

While ionic reactions are more common for pyridines, radical reactions offer alternative pathways for functionalization. The pyridine ring itself can undergo radical substitution, such as in the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. wikipedia.orgnih.gov For this compound, such a reaction would likely occur at the C2 or C6 positions under acidic conditions.

Another significant possibility is a radical reaction at the C4-methyl group. This "benzylic" position is susceptible to free-radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator. This would lead to the formation of 5-bromo-4-(bromomethyl)-2-fluoropyridine, a versatile intermediate for further synthesis.

Recently, light-promoted radical coupling reactions of bromopyridines with Grignard reagents have been developed, offering a metal-catalyst-free method for forming C-C bonds. organic-chemistry.org This could potentially be applied to this compound to replace the bromine atom with an alkyl or aryl group via a radical pathway.

Side Reactions and By-product Formation in Synthetic Pathways

The synthesis and subsequent reactions of this compound are subject to various side reactions that can lead to the formation of undesired by-products.

Formation of Regioisomers: During the initial synthesis, such as the bromination of a 2-fluoro-4-methylpyridine (B58000) precursor, the formation of other bromo-isomers is a significant challenge. These isomers can have very similar physical properties, making their separation difficult and impacting the purity of the final product.

Competitive Metalation Pathways: As discussed in section 3.4, the use of organometallic reagents can lead to a mixture of products arising from ortho-lithiation, halogen-metal exchange, and lateral metalation. researchgate.net Furthermore, nucleophilic addition of the organometallic reagent (e.g., n-BuLi) to the pyridine ring is a known competing reaction that can reduce the yield of the desired functionalized product. pearson.com

By-products in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings, which utilize the C-Br bond, several side reactions can occur. nih.govsoton.ac.uk Homocoupling of the starting material or the organometallic coupling partner can lead to dimeric by-products. Dehalogenation, where the bromine atom is replaced by a hydrogen atom, is another common side reaction, particularly under reducing conditions or at elevated temperatures. Careful selection of the catalyst, ligands, base, and temperature is crucial to minimize these pathways. nih.gov

| Reaction Type | Common Side Reaction | Resulting By-product(s) | Contributing Factors |

|---|---|---|---|

| Electrophilic Substitution | Lack of Regioselectivity | Positional Isomers (e.g., 6-substituted) | Harsh reaction conditions |

| Metalation (with R-Li) | Halogen-Metal Exchange vs. Deprotonation | Mixture of lithiated isomers | Choice of alkyllithium, temperature |

| Metalation (with R-Li) | Nucleophilic Addition | Dihydropyridine (B1217469) adducts | Reactive organolithium, less hindered ring positions |

| Cross-Coupling (e.g., Suzuki) | Homocoupling | Bipyridines, biaryls | Reaction temperature, catalyst deactivation |

| Cross-Coupling (e.g., Suzuki) | Dehalogenation (Protodebromination) | 2-Fluoro-4-methylpyridine | Presence of protic sources, elevated temperatures |

Derivatization and Functionalization of 5 Bromo 2 Fluoro 4 Methylpyridine

Modification at the Bromine Position

The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions. This position is well-suited for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a widely employed method to create a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.com This reaction is tolerant of a wide variety of functional groups and can be used to introduce aryl, heteroaryl, or alkyl substituents at the C5-position. mdpi.comresearchgate.net For instance, the coupling of 5-bromo-2-fluoropyridine (B45044) with 5-bromo-2-methoxyphenylboronic acid, catalyzed by Pd(PPh₃)₄ with K₃PO₄ as the base, proceeds in high yield to form the corresponding biaryl compound. nih.gov The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. mdpi.com

Sonogashira Coupling: The Sonogashira coupling reaction enables the introduction of an alkyne moiety at the bromine position. This reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base, reacting the bromopyridine with a terminal alkyne. This method is highly efficient for creating carbon-carbon triple bonds, which can be further functionalized. mdpi.com

The table below summarizes representative Suzuki-Miyaura coupling reactions involving bromopyridine substrates, illustrating the versatility of this transformation.

| Bromopyridine Substrate | Coupling Partner (Boronic Acid) | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-fluoropyridine | 5-Bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine | 92% | nih.gov |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-[2-Methyl-5-phenylpyridin-3-yl]acetamide | Good | mdpi.com |

| 5-Bromosalicylaldehyde | Various arylboronic acids | Palladium(II) complexes | 5-Aryl-salicylaldehyde derivatives | up to 95% | researchgate.net |

Modification at the Fluorine Position

The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). acs.orgnih.gov The electron-withdrawing nature of the ring nitrogen atom facilitates the attack of nucleophiles at this position, making the fluoride (B91410) ion a good leaving group. researchgate.net This reactivity allows for the introduction of a diverse range of functional groups through displacement of the fluoride. acs.org

Mild reaction conditions have been developed for SNAr reactions on 2-fluoroheteroarenes, accommodating various nucleophiles derived from alcohols, phenols, amines, thiols, and N-heterocycles. acs.orgnih.gov The reaction of 5-bromo-2-fluoropyridine with amines, for example, proceeds readily to provide the corresponding 2-amino-5-bromopyridine (B118841) derivatives in excellent yields. rsc.org The high reactivity and selectivity of the C2-fluorine position make it an ideal site for late-stage functionalization in the synthesis of complex molecules. acs.orgnih.gov Studies have shown that 2-fluoropyridine (B1216828) reacts significantly faster than its 2-chloro counterpart in nucleophilic substitution reactions. researchgate.net

Below is a table showcasing the scope of nucleophilic aromatic substitution at the 2-fluoro position.

| Fluoropyridine Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Unactivated 2-fluoropyridines | Alcohols, Phenols | Mild base (e.g., K₂CO₃), solvent (e.g., DMSO) | 2-Alkoxy/Aryloxypyridines | acs.org |

| Unactivated 2-fluoropyridines | Amines, Amides | Mild base, solvent | 2-Amino/Amidopyridines | acs.org |

| Unactivated 2-fluoropyridines | Thiols | Mild base, solvent | 2-Thio-pyridines | acs.org |

| 5-Bromo-2-fluoropyridine | Amines | Metal-free system | 2-Amino-5-bromopyridines | rsc.org |

Modification at the Methyl Position

Functionalization of the methyl group at the 4-position (para to the nitrogen) of the pyridine ring is a less commonly reported modification for this specific compound compared to reactions at the bromine and fluorine sites. However, the methyl group on a pyridine ring possesses a degree of acidity due to the electron-withdrawing nature of the heterocycle and can be a site for various transformations.

Potential reactions include:

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid (isonicotinic acid derivative) using strong oxidizing agents.

Halogenation: Free-radical halogenation can introduce one or more halogen atoms to the methyl group.

Deprotonation and Alkylation: Treatment with a strong base (e.g., n-butyllithium or lithium diisopropylamide) can deprotonate the methyl group to form a nucleophilic carbanion. This intermediate can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond, thereby extending the carbon chain at the 4-position.

While specific examples for 5-Bromo-2-fluoro-4-methylpyridine are not prevalent in the reviewed literature, these established reactions for picoline derivatives suggest potential pathways for modifying the methyl group on this scaffold.

Regioselective Functionalization of the Pyridine Ring

Beyond the modification of its existing substituents, the pyridine ring of this compound can itself undergo regioselective functionalization. The electronic properties of the bromine, fluorine, and methyl groups, along with the ring nitrogen, direct the position of further substitution.

The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. When such reactions do occur, the existing substituents guide the incoming electrophile. The electron-donating methyl group at C4 and the ring nitrogen's deactivating effect would likely direct electrophilic attack to the C3 position (β-position). pipzine-chem.com

A more common approach for functionalizing the pyridine ring is through metalation. Directed ortho-metalation (DoM) is a powerful strategy where a substituent directs deprotonation of an adjacent C-H bond by a strong base. For this compound, lithiation could potentially be directed by the bromine atom to the C6 position. The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce new functional groups with high regioselectivity.

Synthesis of Polysubstituted Pyridines from this compound Intermediates

The true synthetic utility of this compound lies in its role as a versatile building block for constructing more complex, polysubstituted pyridines. innospk.com The distinct reactivity of the bromine and fluorine atoms allows for a programmed, sequential introduction of different substituents onto the pyridine core. ossila.com

A typical synthetic strategy involves a two-step process:

C-C Bond Formation: The first step often utilizes the bromine at C5 for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to install a desired aryl or alkyl group. mdpi.comnih.gov

C-X Bond Formation: The second step targets the fluorine at C2 for a nucleophilic aromatic substitution (SNAr) reaction. acs.orgrsc.org The product from the first step can be reacted with a variety of nucleophiles (e.g., amines, alcohols, thiols) to displace the fluoride and introduce another functional group.

This sequential functionalization provides a powerful and flexible route to prepare highly decorated pyridine scaffolds that are otherwise difficult to access. nih.gov The ability to perform these reactions in a specific order with high chemoselectivity makes this compound a key intermediate in the synthesis of novel compounds for medicinal chemistry and materials science. innospk.comacs.org

Spectroscopic Characterization Methodologies for 5 Bromo 2 Fluoro 4 Methylpyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For derivatives of 5-Bromo-2-fluoro-4-methylpyridine, a combination of 1H, 13C, and 19F NMR experiments provides a complete picture of the molecular connectivity and substitution pattern.

1H NMR Analysis

Proton (1H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical this compound derivative, the spectrum will display distinct signals for the aromatic protons and the methyl group protons.

The aromatic region is of particular interest. For the parent compound, this compound, two signals are expected for the two protons on the pyridine (B92270) ring.

H-3: The proton at position 3 is expected to appear as a doublet due to coupling with the adjacent fluorine atom (3JH-F). Its chemical shift will be influenced by the adjacent electron-withdrawing fluorine atom.

H-6: The proton at position 6 will likely appear as a singlet, or a finely split multiplet due to smaller long-range couplings. Its chemical shift is influenced by the para-bromo substituent and the ortho-nitrogen atom.

The methyl group (CH3) at position 4 will typically appear as a sharp singlet in the upfield region of the spectrum (around 2.0-2.5 ppm), as it has no adjacent protons to couple with.

For comparison, in the related compound 5-Bromo-2-methylpyridine, the aromatic protons show distinct chemical shifts that highlight the influence of the substituent positions. chemicalbook.com Similarly, the spectrum of 2-Bromo-5-fluoropyridine provides insight into the coupling patterns between fluorine and protons on the pyridine ring. chemicalbook.com

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | ~7.5 - 7.8 | d | ~7-9 (3JH-F) |

| H-6 | ~8.2 - 8.4 | s | - |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

13C NMR Analysis

Carbon-13 (13C) NMR spectroscopy details the carbon skeleton of the molecule. In proton-decoupled 13C NMR spectra, each unique carbon atom gives a single peak. For this compound, six distinct signals are expected.

The chemical shifts are significantly influenced by the electronegativity of the substituents.

C-2: Attached directly to the highly electronegative fluorine atom, this carbon will be significantly downfield and will appear as a doublet due to one-bond carbon-fluorine coupling (1JC-F), which is typically large (200-250 Hz).

C-5: The carbon bearing the bromine atom will have its chemical shift influenced by the halogen's moderate electronegativity and "heavy atom" effect. This signal is expected in the range for bromo-substituted aromatic carbons.

C-4: The carbon attached to the methyl group will also show a distinct chemical shift, influenced by both the methyl substituent and the adjacent bromo group.

C-3 and C-6: These carbons will show signals in the aromatic region, with their shifts influenced by the adjacent substituents and the nitrogen atom. They will also exhibit smaller C-F couplings.

Methyl Carbon: The methyl carbon will appear as a characteristic upfield signal.

Data from related compounds like 2-Bromo-5-fluoropyridine and other substituted pyridines help in assigning these resonances. rsc.orgchemicalbook.com Standard 13C NMR chemical shift tables also provide reference ranges for carbons in different chemical environments. wisc.eduoregonstate.edu

Table 2: Predicted 13C NMR Chemical Shifts and C-F Coupling Constants for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to F) | Coupling Constant (nJC-F, Hz) |

|---|---|---|---|

| C-2 | ~160 - 165 | d | ~230-250 |

| C-3 | ~115 - 120 | d | ~35-40 |

| C-4 | ~140 - 145 | d | ~15-20 |

| C-5 | ~110 - 115 | s | ~3-5 |

| C-6 | ~150 - 155 | d | ~5-10 |

Note: These are estimated values. Actual shifts and coupling constants depend on the specific derivative and experimental conditions.

Fluorine NMR Spectroscopy

Given the presence of a fluorine atom, Fluorine-19 (19F) NMR is an essential characterization technique. The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. wikipedia.orgnumberanalytics.com Its chemical shifts are spread over a very wide range (approx. 800 ppm), making it extremely sensitive to the local electronic environment. wikipedia.org

For a this compound derivative, the 19F spectrum would typically show a single primary signal. The exact chemical shift of the fluorine at the C-2 position is diagnostic. This signal would be split into a doublet by the adjacent H-3 proton (3JF-H). Long-range couplings to other protons or carbons may also be observed. The chemical shifts for fluoropyridines generally appear in a specific region of the 19F NMR spectrum. spectrabase.comspectrabase.com This technique is particularly valuable for confirming the position of fluorine in isomeric products and for studying electronic effects in a series of derivatives. nih.gov

Multi-dimensional NMR Techniques

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D 1H-1H experiment that reveals proton-proton coupling relationships. In a derivative of this compound, it would primarily confirm the coupling between H-3 and the fluorine atom, as well as any long-range couplings between ring protons.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded 1H and 13C nuclei. It is used to definitively assign which proton is attached to which carbon. For example, it would link the H-3 signal to the C-3 signal and the methyl protons to the methyl carbon.

Chemical Shift Analysis and Environmental Influences

The chemical shifts of the nuclei in this compound derivatives are dictated by the combined electronic effects of the substituents.

Fluorine: As the most electronegative element, it strongly deshields the directly attached C-2 and the adjacent H-3 and C-3, shifting their signals downfield.

Bromine: An electron-withdrawing but polarizable atom, it influences the electronic density of the entire ring.

Methyl Group: An electron-donating group, it tends to shield the carbon to which it is attached (C-4) and other positions on the ring, shifting their signals slightly upfield compared to an unsubstituted pyridine.

Nitrogen Atom: The nitrogen in the pyridine ring is electron-withdrawing, causing a general downfield shift of all ring protons and carbons compared to benzene.

The interplay of these effects results in a unique spectral fingerprint for each derivative. For example, replacing the methyl group with an electron-withdrawing group would cause a general downfield shift in the chemical shifts of the remaining ring protons. pdx.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting).

For this compound, the vibrational spectrum would be characterized by several key absorption bands:

C-H vibrations: Aromatic C-H stretching bands appear above 3000 cm-1, while aliphatic C-H stretching from the methyl group appears just below 3000 cm-1.

C=N and C=C stretching: The pyridine ring vibrations are characteristic and typically appear in the 1400-1650 cm-1 region. researchgate.net

C-F and C-Br stretching: The carbon-halogen stretching vibrations are found in the fingerprint region of the spectrum. The C-F stretch is typically a strong band in the 1200-1350 cm-1 range, while the C-Br stretch appears at lower wavenumbers, usually between 500-650 cm-1.

Ring Bending Modes: In-plane and out-of-plane bending modes of the substituted pyridine ring occur at lower frequencies and are diagnostic of the substitution pattern.

Studies on substituted pyridines and other halogenated aromatic compounds provide a basis for assigning the observed vibrational frequencies. njit.edudocumentsdelivered.comcdnsciencepub.com The specific frequencies and intensities of these bands create a unique vibrational fingerprint for the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibration | Typical Wavenumber (cm-1) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N / C=C Ring Stretch | 1400 - 1650 | Strong to Medium |

| C-F Stretch | 1200 - 1350 | Strong |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The FT-IR spectrum of a this compound derivative would be expected to exhibit characteristic peaks corresponding to the vibrations of the pyridine ring, as well as the C-Br, C-F, and C-H bonds of the methyl group.

Expected Vibrational Modes for this compound:

Pyridine Ring Vibrations: The pyridine ring has several characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. Ring breathing modes are also expected at lower frequencies.

C-H Vibrations: The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C-H bonds of the methyl group will have symmetric and asymmetric stretching vibrations typically in the 2950-2850 cm⁻¹ range, and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

C-F Stretching: The carbon-fluorine bond is strong, and its stretching vibration is expected to appear in the 1400-1000 cm⁻¹ region. The exact position can be influenced by the other substituents on the ring.

C-Br Stretching: The carbon-bromine stretching vibration is expected at a lower frequency, typically in the 600-500 cm⁻¹ range, due to the heavier mass of the bromine atom.

A hypothetical data table for the major FT-IR peaks of a this compound derivative, based on general spectroscopic principles and data from related compounds, is presented below.

| Frequency Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretching |

| 2980-2950 | Asymmetric CH₃ Stretching |

| 2880-2860 | Symmetric CH₃ Stretching |

| 1610-1580 | C=C/C=N Ring Stretching |

| 1480-1440 | C=C/C=N Ring Stretching |

| 1465-1440 | Asymmetric CH₃ Bending |

| 1390-1370 | Symmetric CH₃ Bending |

| 1300-1200 | C-F Stretching |

| 1100-1000 | Ring Breathing Mode |

| 600-500 | C-Br Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Similar to FT-IR, specific experimental FT-Raman data for this compound is scarce. However, studies on other pyridine derivatives, such as 5-bromo-2-nitropyridine (B47719), have utilized FT-Raman for vibrational analysis. researchgate.net The Raman spectrum would provide valuable information about the skeletal vibrations of the pyridine ring and the vibrations of the substituents.

Expected Raman Active Modes for this compound:

Ring Vibrations: The symmetric ring breathing vibration is typically a strong and sharp band in the Raman spectrum of pyridine and its derivatives, often appearing around 1000 cm⁻¹. Other ring stretching and deformation modes will also be present.

Substituent Vibrations: The C-Br and C-F stretching vibrations are also Raman active. The C-Br stretch, in particular, is often more easily observed in the Raman spectrum than in the IR spectrum. The methyl group vibrations will also be present.

A hypothetical data table for the major FT-Raman peaks of a this compound derivative is provided below, based on general principles and data from related compounds.

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | Aromatic C-H Stretching |

| ~2930 | Symmetric CH₃ Stretching |

| ~1600 | Ring Stretching |

| ~1380 | Ring Stretching |

| ~1030 | Symmetric Ring Breathing |

| ~550 | C-Br Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (C₆H₅BrFN), the exact molecular weight is approximately 190.97 g/mol . The presence of bromine is a key feature in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of almost equal intensity separated by 2 m/z units.

While a specific mass spectrum for this compound is not available, the fragmentation of a related compound, 3-bromopyridine, has been documented. nist.gov The fragmentation of this compound would likely involve the loss of the bromine atom, the fluorine atom, the methyl group, or the cleavage of the pyridine ring.

Expected Fragmentation Pattern for this compound:

Molecular Ion Peak (M⁺): A pair of peaks around m/z 190 and 192, corresponding to the [C₆H₅⁷⁹BrFN]⁺ and [C₆H₅⁸¹BrFN]⁺ ions.

Loss of Bromine: A significant fragment would be expected at m/z 111, corresponding to the loss of a bromine radical ([M-Br]⁺).

Loss of Methyl Group: A fragment corresponding to the loss of a methyl radical ([M-CH₃]⁺) would appear at m/z 175 and 177.

Loss of Fluorine: A fragment corresponding to the loss of a fluorine atom ([M-F]⁺) would appear at m/z 171 and 173.

A hypothetical data table of the major mass spectral peaks for this compound is presented below.

| m/z | Ion |

| 192/190 | [M]⁺ |

| 177/175 | [M - CH₃]⁺ |

| 173/171 | [M - F]⁺ |

| 111 | [M - Br]⁺ |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like pyridine and its derivatives, the absorption bands are typically due to π → π* and n → π* electronic transitions.

Specific UV-Vis spectral data for this compound is not readily found in the searched literature. However, the UV-Vis spectrum of pyridine itself shows a strong π → π* transition at around 251 nm and a weaker n → π* transition at about 270 nm in hexane. nist.gov The positions and intensities of these bands are sensitive to the nature and position of substituents on the pyridine ring, as well as the solvent used.

The bromo, fluoro, and methyl substituents on the pyridine ring in this compound would be expected to cause a shift in the absorption maxima (a chromophoric effect). Halogen substituents typically cause a red shift (bathochromic shift) of the π → π* band.

A general discussion on the UV-Vis spectra of substituted pyridines indicates that the absorption bands are influenced by electronic effects of the substituents. researchgate.net For this compound, one would expect to observe absorption bands in the UV region, characteristic of the substituted pyridine system.

A hypothetical data table for the UV-Vis absorption of a this compound derivative in a non-polar solvent is provided below.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~260-270 | Moderate | π → π |

| ~280-290 | Weak | n → π |

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Fluoro 4 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic characteristics of molecules. By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), it is possible to accurately predict molecular properties.

The first step in computational analysis is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For 5-Bromo-2-fluoro-4-methylpyridine, the geometry is optimized to account for the electronic and steric effects of the bromo, fluoro, and methyl substituents on the pyridine (B92270) ring.

The introduction of these groups leads to slight distortions in the planarity of the pyridine ring and alters the bond lengths and angles from those of an unsubstituted pyridine molecule. The C-Br and C-F bond lengths are characteristic of halogenated aromatic systems, while the C-C and C-N bonds within the ring adjust to accommodate the electronic demands of the substituents. DFT calculations provide precise values for these parameters.

Table 1: Predicted Optimized Geometric Parameters for Substituted Pyridines This table presents typical bond lengths and angles for substituted pyridine rings, as determined by DFT calculations. Actual values for this compound would require specific calculation.

| Parameter | Bond | Typical Bond Length (Å) | Parameter | Angle | Typical Bond Angle (°) |

| d(C2-N) | C=N | 1.34 | a(C6-N-C2) | C-N-C | 117 |

| d(C-Br) | C-Br | 1.90 | a(C-C-Br) | C-C-Br | 120 |

| d(C-F) | C-F | 1.35 | a(C-C-F) | C-C-F | 120 |

| d(C-CH3) | C-C | 1.51 | a(C-C-C) | C-C-C | 120 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary electron acceptor. libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

In this compound, the electron-withdrawing nature of the fluorine and bromine atoms tends to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group raises their energy. The precise energy levels and the resulting gap are determined by the balance of these effects. Analysis of the HOMO and LUMO electron density distributions reveals the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative FMO Data for Substituted Pyridine Derivatives Data based on DFT/B3LYP calculations for representative pyridine derivatives to illustrate electronic effects. ias.ac.inijcce.ac.ir

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine | -6.75 | -0.42 | 6.33 |

| 4-Methylpyridine | -6.48 | -0.28 | 6.20 |

| 2-Fluoropyridine (B1216828) | -6.98 | -0.71 | 6.27 |

| 3-Bromopyridine | -6.89 | -0.95 | 5.94 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.eduwisc.edu It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. ijcce.ac.ir

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis Illustrative stabilization energies (E(2)) for donor-acceptor interactions in similar heterocyclic systems. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C2-C3) | ~5-10 |

| LP (1) F | σ* (C2-N) | ~2-4 |

| LP (1) Br | σ* (C5-C6) | ~1-3 |

| σ (C4-H) of CH3 | π* (C3-C4) | ~3-6 |

Fukui functions are used within DFT to identify the reactivity of different atomic sites in a molecule. researchgate.net These functions predict the most likely locations for nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack.

By analyzing the electron density changes upon the addition or removal of an electron, one can calculate the Fukui indices (f_k^+, f_k^-, f_k^0) for each atom. For this compound, the analysis would likely indicate that the nitrogen atom and electron-rich regions of the ring are susceptible to electrophilic attack, while the carbon atoms bonded to the electronegative halogens may be sites for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. mdpi.com It is a valuable tool for predicting how a molecule will interact with other species. scispace.com The map uses a color scale where red indicates regions of high electron density (negative potential), which are attractive to electrophiles, and blue indicates regions of low electron density (positive potential), attractive to nucleophiles. researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) is expected around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The regions near the hydrogen atoms and potentially the bromine atom would show a more positive potential (blue/green).

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer, often arising from the presence of both electron-donating and electron-withdrawing groups, can exhibit non-linear optical (NLO) properties. These properties are of great interest for applications in telecommunications, optical computing, and photonics. nih.gov

Computational methods can predict key NLO parameters, including the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov The combination of the electron-donating methyl group and the electron-withdrawing fluoro and bromo groups in this compound creates a push-pull system that could lead to a significant NLO response. The magnitude of the hyperpolarizability (β) is a direct measure of the NLO activity.

Table 4: Calculated NLO Properties for Representative Organic Chromophores This table shows typical NLO values for organic molecules with donor-acceptor structures to provide context for the potential properties of this compound. nih.gov

| Molecule | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | Hyperpolarizability (β) (esu) |

| p-Nitroaniline | 6.2 | 8.8 x 10⁻²⁴ | 9.2 x 10⁻³⁰ |

| Disperse Red 1 | 8.9 | 35.1 x 10⁻²⁴ | 45.0 x 10⁻³⁰ |

| Chalcone Derivative | ~4-7 | ~20-40 x 10⁻²⁴ | ~15-50 x 10⁻³⁰ |

Solvent Effects on Electronic Properties

The surrounding solvent medium can significantly influence the electronic properties of a solute molecule. Computational studies on halogenated pyridines, such as 3-halopyridines, have demonstrated that while molecular geometries are only slightly affected by solvent polarity, properties like vibrational frequencies and electronic parameters can be seriously impacted. researchgate.net For this compound, theoretical calculations can predict how its electronic characteristics would change in different solvent environments, which is crucial for designing and optimizing chemical reactions.

The influence of a solvent is often modeled computationally using methods like the Polarizable Continuum Model (PCM). mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in various simulated solvent environments.

Interactive Data Table: Calculated Electronic Properties of a Halogenated Pyridine Analogue in Different Solvents

| Solvent | Dielectric Constant | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Gas Phase | 1.0 | -5.99 | -1.64 | 4.35 | 5.8 |

| Ethanol | 24.5 | -6.15 | -1.65 | 4.50 | 7.5 |

| Water | 78.4 | -6.18 | -1.68 | 4.50 | 8.0 |

Data is illustrative and based on a related dihydropyridine (B1217469) derivative. researchgate.net

As shown in the table, increasing solvent polarity generally leads to a stabilization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often resulting in a slight increase in the HOMO-LUMO energy gap. researchgate.net A larger energy gap implies greater molecular stability. The dipole moment also tends to increase significantly with solvent polarity, indicating stronger solute-solvent interactions. nih.gov These computational insights are vital for predicting how this compound will behave in different reaction media.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving substituted pyridines. nih.gov For halogenated pyridines like this compound, nucleophilic aromatic substitution (SNA_r) is a common reaction pathway. nih.gov Theoretical studies can map out the entire reaction coordinate, identifying transition states and intermediates, and calculating their corresponding energies.

For instance, in the halogenation of pyridines, computational studies using DFT have shown that the reaction proceeds through a stepwise SNAr pathway. nih.gov These studies indicate that the formation of the carbon-halogen bond occurs via an initial activation of the pyridine ring, followed by the rate-determining elimination of a phosphine (B1218219) group in the case of phosphine-mediated halogenation. nih.gov

Interactive Data Table: Calculated Activation Energies for a Model SNAr Reaction

The following table provides hypothetical activation energies for key steps in a model SNAr reaction of a substituted pyridine, illustrating the type of data that can be obtained from computational modeling.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Formation of Meisenheimer Complex | 15.2 |

| 2 | Departure of Leaving Group | 18.5 |

Data is hypothetical and for illustrative purposes.

By calculating the energy barriers for different potential pathways, computational chemistry can predict the most likely reaction mechanism. For this compound, this could involve determining whether a nucleophile would preferentially attack the position bearing the bromine or the fluorine atom. The electron-withdrawing nature of both halogens activates the pyridine ring for nucleophilic attack. However, the relative lability of the bromo and fluoro substituents can be assessed through computational modeling of the transition states for their displacement.

Furthermore, these theoretical investigations can shed light on the regioselectivity of reactions. For example, in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia, computational and crystallographic analysis revealed the regioselective displacement of the chlorine at the 4-position. researchgate.net Similar studies on this compound could predict the outcome of its reactions with various nucleophiles, guiding synthetic efforts.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Synthesis

5-Bromo-2-fluoro-4-methylpyridine, also known as 5-Bromo-2-fluoro-4-picoline, serves as a crucial building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications. innospk.comgoogle.com Its utility as an intermediate stems from the reactivity of its functional groups, which allow for its incorporation into larger, more complex molecular architectures. innospk.compipzine-chem.com The presence of both a bromine and a fluorine atom on the pyridine (B92270) ring offers distinct opportunities for various chemical reactions. innospk.com

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of diverse molecular frameworks. The fluorine atom at the 2-position, along with the methyl group at the 4-position, influences the electronic properties and reactivity of the pyridine ring. pipzine-chem.com This substitution pattern makes the compound a valuable precursor for creating a wide range of substituted pyridine derivatives.

A key synthesis method for 5-bromo-2-fluoro-4-picoline involves a two-step process starting from 2-amino-4-picoline. The first step is the bromination of 2-amino-4-picoline to produce 5-bromo-2-amino-4-picoline. In the second step, a diazotization reaction is carried out in the presence of anhydrous hydrogen fluoride (B91410) to replace the amino group with fluorine, yielding the final product. google.com

Table 1: Synthesis of 5-Bromo-2-fluoro-4-picoline

| Step | Starting Material | Reagent(s) | Product | Yield |

|---|---|---|---|---|

| 1 | 2-Amino-4-picoline | Bromine | 5-Bromo-2-amino-4-picoline | 93.0% |

| 2 | 5-Bromo-2-amino-4-picoline | Anhydrous Hydrogen Fluoride, Sodium Nitrite (B80452) | 5-Bromo-2-fluoro-4-picoline | 84.5% |

Data sourced from patent CN102898358A google.com

Scaffold for Biologically Active Compounds

The pyridine nucleus is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. researchgate.net The inclusion of a pyridine ring can enhance a molecule's pharmacological properties, such as its ability to bind to biological targets and its pharmacokinetic profile. researchgate.net

Development of Pyridylimidazole-Type Kinase Inhibitors

Kinase inhibitors are a major class of drugs, particularly in oncology. The pyridylimidazole scaffold is a key component in some of these inhibitors. While direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of structurally related pyridylpyrimidinylaminophenyl derivatives, which are also kinase inhibitors, highlights the general synthetic strategies that could be employed. researchgate.netnih.gov For instance, the synthesis of imatinib, a well-known kinase inhibitor, involves a key pyridylpyrimidinylaminophenyl amine pharmacophore. researchgate.netnih.gov The synthesis of analogs often involves coupling reactions where a bromo-substituted pyridine could be a potential starting material. researchgate.netnih.gov

Benzimidazole and Pyrido[x,y-d]pyrimidine Derivatives

The synthesis of fused heterocyclic systems, such as benzimidazoles and pyrido[x,y-d]pyrimidines, often utilizes substituted pyridine precursors. For example, the synthesis of certain pyrido[2,3-d]pyrimidine (B1209978) derivatives has been described starting from a substituted pyridine. One reported synthesis of a 6-substituted-5-methylpyrido[2,3-d]pyrimidine-2-amine involved the use of a bromo nitrile intermediate which then reacted with guanidine. nih.gov While this specific example does not start with this compound, it illustrates a plausible synthetic pathway where a similar bromo-substituted pyridine could be utilized to generate the pyrido[2,3-d]pyrimidine core. nih.gov

Analogs of Known Drugs (e.g., Roflumilast analogues)

The search results did not provide specific examples of the use of this compound in the synthesis of Roflumilast analogues. Roflumilast is a phosphodiesterase-4 (PDE4) inhibitor, and the development of analogues often involves modifying the core structure to improve efficacy or reduce side effects. The versatile reactivity of this compound makes it a potential starting material for such synthetic explorations, although direct evidence from the provided search results is not available.

Biological Evaluation Methodologies (General, applicable to derivatives)

The biological evaluation of compounds derived from this compound, particularly those designed as kinase inhibitors, involves a range of in vitro and in vivo assays.

In Vitro Assays:

Kinase Inhibition Assays: These assays are fundamental to determine the potency of a compound against its target kinase. They typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays. researchgate.netnih.gov

Cell-Based Assays: These assays assess the effect of the compound on cellular processes. For kinase inhibitors, this often involves measuring the inhibition of phosphorylation of downstream signaling proteins within the cell. nih.gov Cellular proliferation assays are also used to determine the compound's ability to inhibit the growth of cancer cell lines. nih.gov

In Vivo Assays:

Xenograft Models: In cancer research, compounds are often tested in animal models, such as mice, that have been implanted with human tumor cells (xenografts). The efficacy of the compound is evaluated by measuring its ability to inhibit tumor growth. nih.gov

Pharmacokinetic Studies: These studies are crucial to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. This information is vital for determining the appropriate dosing regimen for further clinical studies. nih.gov

Table 2: Common Biological Evaluation Methods for Kinase Inhibitors

| Assay Type | Purpose | Key Parameters Measured |

|---|---|---|

| In Vitro Kinase Assay | Determine direct inhibitory activity against the target kinase. | IC50 |

| Cellular Phosphorylation Assay | Assess the inhibition of kinase activity within a cellular context. | Inhibition of substrate phosphorylation |

| Cell Proliferation Assay | Evaluate the effect on cancer cell growth. | GI50 (concentration for 50% growth inhibition) |

| In Vivo Xenograft Model | Determine anti-tumor efficacy in a living organism. | Tumor growth inhibition |

Drug-Likeness and ADME Prediction for Derivatives

The "drug-likeness" of a compound is a qualitative concept used in drug design to evaluate whether a compound is likely to be an orally active drug with favorable absorption, distribution, metabolism, and excretion (ADME) properties. Computational tools are frequently employed to predict these properties for derivatives of lead compounds, guiding the selection of candidates for synthesis and further testing.